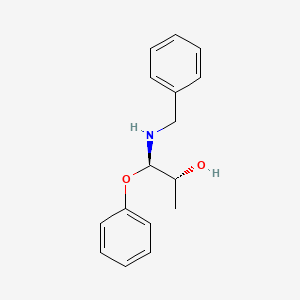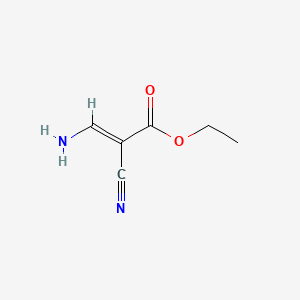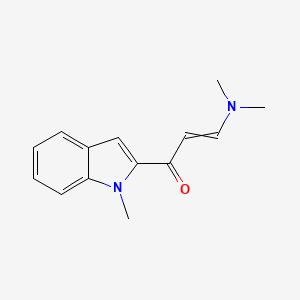
Phosphoric acid mono-p-tolyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoric acid mono-p-tolyl ester is an organic compound that belongs to the class of phosphoric acid esters It is characterized by the presence of a phosphoric acid group esterified with a p-tolyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phosphoric acid mono-p-tolyl ester can be synthesized through the esterification of phosphoric acid with p-tolyl alcohol. One common method involves the use of a coupling reagent such as triphenylphosphine oxide and oxalyl chloride, which facilitates the esterification process under mild conditions . The reaction typically occurs at room temperature and yields the desired ester in high efficiency.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more scalable and cost-effective methods. One approach includes the reaction of phosphoric acid with p-tolyl alcohol in the presence of a suitable catalyst, followed by purification steps to isolate the ester. The choice of catalyst and reaction conditions can vary depending on the desired yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: Phosphoric acid mono-p-tolyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water or aqueous acids, resulting in the formation of phosphoric acid and p-tolyl alcohol.
Oxidation: The compound can be oxidized under specific conditions to yield corresponding oxidized products.
Substitution: The ester group can participate in substitution reactions with nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Typically carried out using dilute acids or bases at elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to achieve substitution.
Major Products Formed:
Hydrolysis: Phosphoric acid and p-tolyl alcohol.
Oxidation: Oxidized derivatives of the ester.
Substitution: Various substituted phosphoric acid esters.
Aplicaciones Científicas De Investigación
Phosphoric acid mono-p-tolyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other phosphoric acid esters.
Biology: Investigated for its potential role in biochemical pathways involving phosphorylation.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mecanismo De Acción
The mechanism of action of phosphoric acid mono-p-tolyl ester involves its ability to participate in phosphorylation reactions. The ester group can be hydrolyzed to release the phosphoric acid moiety, which can then interact with various molecular targets. This interaction can modulate biochemical pathways and influence cellular processes. The specific molecular targets and pathways depend on the context in which the compound is used.
Comparación Con Compuestos Similares
Phosphoric acid mono-p-tolyl ester can be compared with other similar compounds, such as:
- Phosphoric acid mono-m-tolyl ester
- Phosphoric acid mono-o-tolyl ester
- Phosphoric acid mono-phenyl ester
Uniqueness:
- This compound is unique due to the presence of the p-tolyl group, which imparts specific chemical properties and reactivity. This distinguishes it from other isomers and related compounds, making it suitable for particular applications in research and industry .
By understanding the synthesis, reactions, applications, and mechanisms of phosph
Propiedades
Fórmula molecular |
C7H9O4P |
|---|---|
Peso molecular |
188.12 g/mol |
Nombre IUPAC |
(4-methylphenyl) dihydrogen phosphate |
InChI |
InChI=1S/C7H9O4P/c1-6-2-4-7(5-3-6)11-12(8,9)10/h2-5H,1H3,(H2,8,9,10) |
Clave InChI |
JNUCNIFVQZYOCP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Dimethylaminomethylidene)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B11741758.png)
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11741764.png)
![1-cyclopentyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11741768.png)
![2-[4-({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11741769.png)
![2-({[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenol](/img/structure/B11741774.png)
![1-[1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl]ethanamine](/img/structure/B11741788.png)
![benzyl({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11741796.png)

![N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-phenylethanamine](/img/structure/B11741801.png)


![{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11741816.png)

-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11741836.png)
